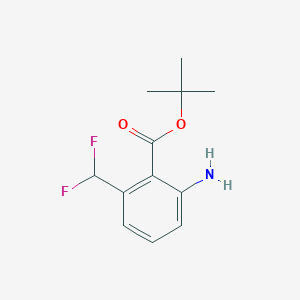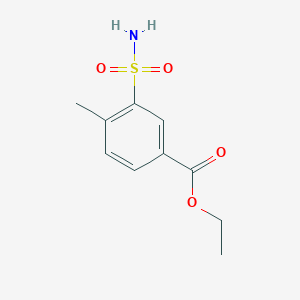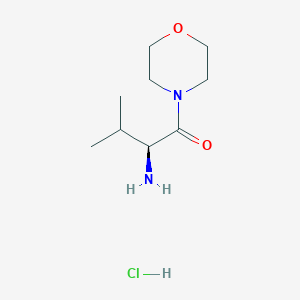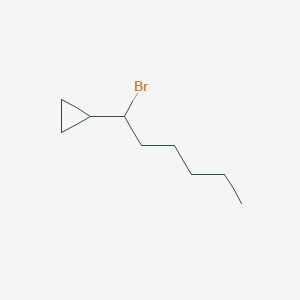![molecular formula C13H19NO2 B13503959 Methyl 4-[(2-phenylethyl)amino]butanoate CAS No. 90068-78-3](/img/structure/B13503959.png)
Methyl 4-[(2-phenylethyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-phenylethyl)amino]butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a methyl ester group attached to a butanoate chain, which is further linked to a phenylethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-phenylethyl)amino]butanoate typically involves the esterification of 4-aminobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-phenylethyl)amino]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-aminobutanoic acid and methanol.
Reduction: 4-[(2-phenylethyl)amino]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2-phenylethyl)amino]butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[(2-phenylethyl)amino]butanoate involves its interaction with molecular targets in the body. It is believed to modulate neurotransmitter pathways, particularly those involving GABA . The compound may act as a GABA receptor agonist, enhancing the inhibitory effects of GABA in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobutanoate: Lacks the phenylethylamine moiety, making it less effective in modulating neurotransmitter pathways.
Ethyl 4-[(2-phenylethyl)amino]butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-[(2-phenylethyl)amino]butanoate is unique due to its combination of a methyl ester group and a phenylethylamine moiety, which enhances its potential biological activity and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
90068-78-3 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-16-13(15)8-5-10-14-11-9-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
InChI Key |
FOCRTCBEQIFYRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)


![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)

![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)

![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)

